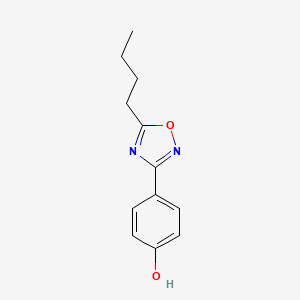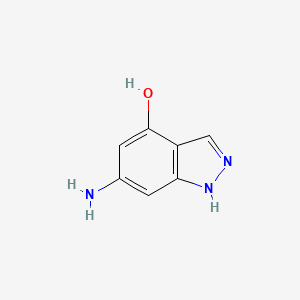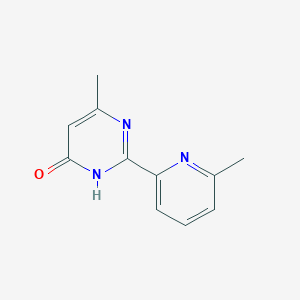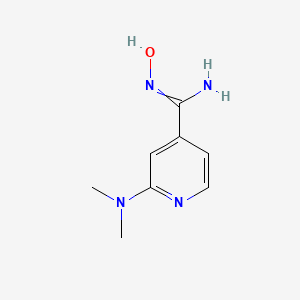
4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Übersicht
Beschreibung
4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is a research use only compound .
Molecular Structure Analysis
The molecular structure of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The butyl group is attached to the 5-position of the oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Antioxidant Activity : Compounds similar to 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol have been synthesized and shown significant free-radical scavenging ability, indicating potential antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).
Antitumor Activity : Novel bioactive 1,2,4-oxadiazole analogs have been synthesized and demonstrated antitumor activity toward various cell lines, suggesting their potential use in cancer research (Maftei et al., 2013).
Antibacterial Properties : Some 1,2,4-oxadiazole derivatives have shown effective antibacterial activity against gram-positive and gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kakanejadifard et al., 2013).
Potential Applications
Organic Light-Emitting Diodes (OLEDs) : Research on heteroleptic iridium(III) complexes using 1,2,4-oxadiazole derivatives has shown promising results for developing efficient OLEDs with low efficiency roll-off (Jin et al., 2014).
Microwave-Induced Synthesis : Studies have explored the microwave-induced synthesis of 1,2,4-oxadiazole derivatives, indicating a more efficient production method for these compounds (Freitas et al., 2007).
Platelet Aggregation Inhibitors : Some 1,2,4-oxadiazoles have been identified as novel platelet aggregation inhibitors, suggesting their potential use in treating thrombotic diseases (Chern, Chen, & Kan, 2005).
Photoluminescence and Electroluminescence : Research on iridium(III) cyclometalated complexes with 1,2,4-oxadiazole derivatives as ancillary ligands has shown promising photoluminescence and electroluminescence properties, relevant to the development of lighting and display technologies (Li et al., 2014).
Anticancer Evaluation : Various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, showing good potential against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Eigenschaften
IUPAC Name |
4-(5-butyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-4-11-13-12(14-16-11)9-5-7-10(15)8-6-9/h5-8,15H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNWDZINNLJSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)



![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)
![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)
